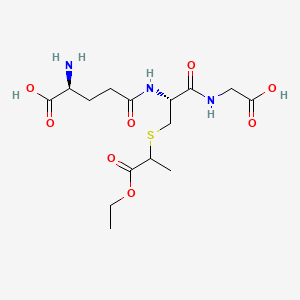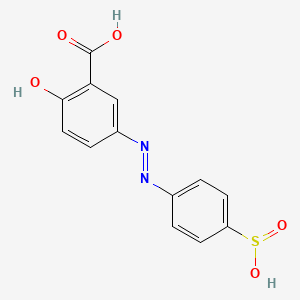
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is an organic compound known for its unique structure and properties It features a benzoic acid core substituted with a hydroxy group at the 2-position and a diazenyl group at the 5-position, which is further substituted with a sulfinophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid typically involves a multi-step process. One common method includes the diazotization of 4-aminobenzenesulfinic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The sulfinophenyl group can undergo oxidation to form sulfonyl derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfinophenyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Hydroxy-5-sulfobenzoic Acid: Similar structure but lacks the diazenyl group.
2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness: (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is unique due to the presence of both the diazenyl and sulfinophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O5S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-sulfinophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O5S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)21(19)20/h1-7,16H,(H,17,18)(H,19,20) |
InChI Key |
ZMHWVBAXMDUAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
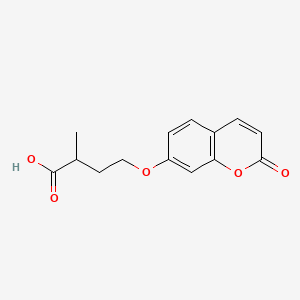
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)

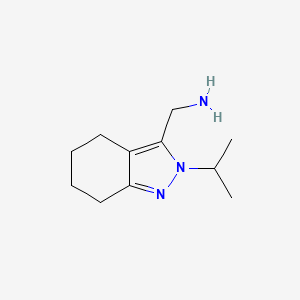
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
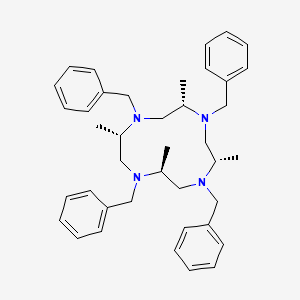
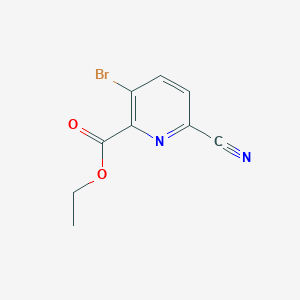
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)

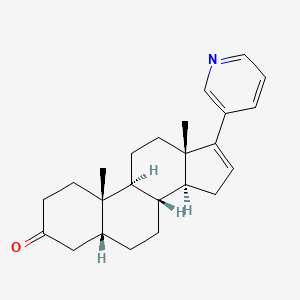
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

